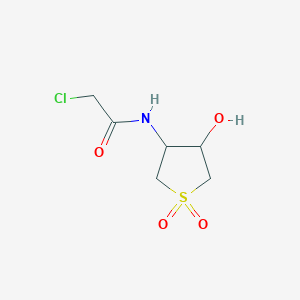

2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide

Description

2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide is a chloroacetamide derivative featuring a sulfone-functionalized tetrahydrothiophene ring substituted with a hydroxyl group.

Properties

Molecular Formula |

C6H10ClNO4S |

|---|---|

Molecular Weight |

227.67 g/mol |

IUPAC Name |

2-chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C6H10ClNO4S/c7-1-6(10)8-4-2-13(11,12)3-5(4)9/h4-5,9H,1-3H2,(H,8,10) |

InChI Key |

UNTZIMIORRINRH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-yl)acetamide typically involves:

- Construction or functionalization of the tetrahydrothienyl ring system with appropriate oxidation to the sulfone (1,1-dioxide) state.

- Introduction of the hydroxy substituent at the 4-position of the ring.

- Formation of the acetamide linkage via nucleophilic substitution with 2-chloroacetyl chloride or related reagents.

Preparation of the Tetrahydrothienyl Sulfone Core

- The starting point is often tetrahydrothiophene or its derivatives, which can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

- Hydroxylation at the 4-position can be achieved by selective functionalization methods, such as epoxidation followed by ring opening or direct hydroxylation using catalytic systems.

Attachment of the 2-Chloroacetamide Group

- The nitrogen atom on the tetrahydrothienyl ring is acylated with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the N-(2-chloroacetamide) linkage.

- This step is generally performed in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperature to control reaction rate and minimize side reactions.

Alternative Synthetic Routes from Related Patents

- Patents on related compounds such as 4-hydroxy-2-oxo-1-pyrrolidine acetamide describe processes involving ring-opening of chiral epichlorohydrin with cyanide to form hydroxy-chloro intermediates, followed by amidation with glycinamide or glycine esters to yield the acetamide product with high optical purity.

- Although these patents focus on pyrrolidine derivatives, analogous strategies can be adapted for the tetrahydrothienyl system, especially for introducing the hydroxy and chloro substituents in a stereocontrolled manner.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Oxidation | Tetrahydrothiophene + H2O2/peracid | Formation of tetrahydrothien-1,1-dioxide |

| 2 | Hydroxylation | Catalytic hydroxylation or epoxidation | Introduction of hydroxy group at 4-position |

| 3 | Acylation | 2-Chloroacetyl chloride, base, aprotic solvent | Formation of 2-chloroacetamide linkage |

| 4 | Ring opening (alternative) | Chiral epichlorohydrin + NaCN + citric acid | Formation of chiral hydroxy-chloro intermediates (for analogues) |

| 5 | Amidation (alternative) | Glycinamide or glycine ester + ammonia | Cyclization to acetamide derivative |

Research Findings and Analysis

- The oxidation of tetrahydrothiophene to the sulfone is well-documented and yields stable sulfone intermediates suitable for further functionalization.

- Hydroxylation at the 4-position requires regioselective methods; epoxide ring opening of an epoxidized intermediate is a common approach.

- Acylation with 2-chloroacetyl chloride is a classical method for introducing the chloroacetamide moiety, providing good yields under mild conditions.

- The use of chiral epichlorohydrin and cyanide ring opening is a patented method for preparing optically pure hydroxychloro intermediates, which can be adapted for sulfur heterocycles to achieve stereochemical control.

- Industrial processes emphasize safety and environmental compatibility, favoring aqueous media and avoiding toxic gases.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfone group can be reduced to sulfides under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted acetamides .

Scientific Research Applications

2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloroacetamides

Physicochemical Properties

- Hydrogen Bonding and Solubility : The hydroxyl and sulfone groups in the target compound likely improve aqueous solubility compared to alachlor or 2-chloro-N-(2,4-dimethylphenyl)acetamide, which lack polar substituents .

- Lipophilicity : Alachlor and 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, with alkyl/aryl substituents, exhibit higher logP values, favoring membrane permeability but increasing environmental persistence .

- Crystallinity : Substituents like methyl groups (e.g., 2,4-dimethylphenyl) promote intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and melting points .

Biological Activity

2-Chloro-N-(4-hydroxy-1,1-dioxidotetrahydrothien-3-YL)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈ClN₃O₃S

- Molecular Weight : 239.68 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that derivatives of acetamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 6.25 to 50 µg/mL depending on the specific structure and substituents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Docking studies suggest strong binding affinity to COX-1 and COX-2 enzymes, indicating potential for analgesic applications .

Case Studies

- Study on Antimicrobial Efficacy :

- Analgesic Activity Evaluation :

- In a recent study focused on synthesized derivatives of acetamide, one compound demonstrated significant analgesic effects in a hot plate model, suggesting its potential use in pain management therapies. This study utilized molecular docking to predict binding interactions with COX enzymes, supporting further exploration into its therapeutic applications .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.